molecular formula C14H10N2O3 B158365 N-(3-oxophenoxazin-2-yl)acetamide CAS No. 1916-55-8

N-(3-oxophenoxazin-2-yl)acetamide

Cat. No. B158365
CAS RN: 1916-55-8
M. Wt: 254.24 g/mol
InChI Key: DWOBTNSFRDZSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-oxophenoxazin-2-yl)acetamide, also known as MitoSOX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used to measure mitochondrial superoxide levels in cells and tissues. Mitochondrial superoxide levels are important indicators of oxidative stress, which is linked to various diseases, including cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

N-(3-oxophenoxazin-2-yl)acetamide is widely used in scientific research to measure mitochondrial superoxide levels in cells and tissues. This compound is particularly useful in studying oxidative stress, which is a major contributor to various diseases, including cancer, diabetes, and neurodegenerative disorders. N-(3-oxophenoxazin-2-yl)acetamide is also used to study the effects of drugs and other compounds on mitochondrial function and oxidative stress.

Mechanism Of Action

N-(3-oxophenoxazin-2-yl)acetamide works by reacting with mitochondrial superoxide to produce a fluorescent product. This fluorescent product can be detected using a fluorescence microscope or a plate reader. The intensity of the fluorescence is directly proportional to the amount of mitochondrial superoxide present in the cells or tissues.

Biochemical And Physiological Effects

N-(3-oxophenoxazin-2-yl)acetamide has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound does not affect mitochondrial function or cell viability at low concentrations. However, at high concentrations, N-(3-oxophenoxazin-2-yl)acetamide can induce oxidative stress and cell death.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-(3-oxophenoxazin-2-yl)acetamide in lab experiments is its high specificity for mitochondrial superoxide. This compound does not react with other reactive oxygen species such as hydrogen peroxide or nitric oxide. Another advantage is its ease of use and compatibility with various experimental systems. However, N-(3-oxophenoxazin-2-yl)acetamide has some limitations, including its potential toxicity at high concentrations and its inability to detect superoxide in other cellular compartments such as the cytosol.

Future Directions

There are several future directions for research involving N-(3-oxophenoxazin-2-yl)acetamide. One direction is to develop new derivatives of this compound that have improved specificity and sensitivity for mitochondrial superoxide. Another direction is to use N-(3-oxophenoxazin-2-yl)acetamide in combination with other fluorescent probes to study multiple parameters of oxidative stress simultaneously. Additionally, N-(3-oxophenoxazin-2-yl)acetamide can be used to study the effects of various drugs and compounds on mitochondrial function and oxidative stress in disease models. Finally, research can be conducted to investigate the potential therapeutic applications of N-(3-oxophenoxazin-2-yl)acetamide in diseases associated with oxidative stress.
Conclusion
In summary, N-(3-oxophenoxazin-2-yl)acetamide is a valuable tool for studying mitochondrial superoxide levels and oxidative stress in cells and tissues. This compound has several advantages, including high specificity and ease of use. However, it also has some limitations, including potential toxicity at high concentrations. Future research can be conducted to develop new derivatives of N-(3-oxophenoxazin-2-yl)acetamide and investigate its therapeutic potential in disease models associated with oxidative stress.

Synthesis Methods

The synthesis of N-(3-oxophenoxazin-2-yl)acetamide involves the reaction of 3-hydroxyphenoxazine with acetic anhydride and a catalyst such as pyridine. This reaction leads to the formation of a blue-colored compound, which is then purified using column chromatography. The final product is a dark blue powder that is highly soluble in organic solvents such as DMSO and DMF.

properties

IUPAC Name

N-(3-oxophenoxazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-8(17)15-10-6-11-14(7-12(10)18)19-13-5-3-2-4-9(13)16-11/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOBTNSFRDZSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=NC3=CC=CC=C3OC2=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172690
Record name N-Acetylquestiomycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-oxophenoxazin-2-yl)acetamide

CAS RN

1916-55-8
Record name N-Acetylquestiomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC94944
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetylquestiomycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetylaminophenoxazin-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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